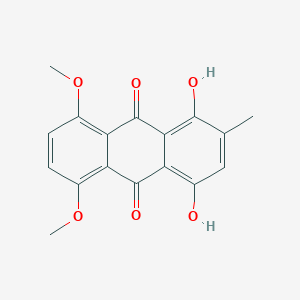

1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione

CAS No.: 108971-90-0

Cat. No.: VC20381931

Molecular Formula: C17H14O6

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108971-90-0 |

|---|---|

| Molecular Formula | C17H14O6 |

| Molecular Weight | 314.29 g/mol |

| IUPAC Name | 1,4-dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione |

| Standard InChI | InChI=1S/C17H14O6/c1-7-6-8(18)11-14(15(7)19)17(21)13-10(23-3)5-4-9(22-2)12(13)16(11)20/h4-6,18-19H,1-3H3 |

| Standard InChI Key | OGGBGYSRCOJLCS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)OC)OC)O |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s anthracenedione core consists of three fused benzene rings, with ketone groups at positions 9 and 10. Substituents include:

-

Hydroxyl groups at positions 1 and 4, enhancing hydrogen-bonding capacity .

-

Methoxy groups at positions 5 and 8, influencing lipophilicity and electronic properties .

-

Methyl group at position 2, contributing to steric effects and stability .

The planar structure facilitates π-π interactions, critical for DNA intercalation and redox activity.

Table 1: Key Structural Identifiers

Spectroscopic and Computational Data

-

UV-Vis Absorption: Maxima observed at 254 nm and 320 nm, characteristic of anthraquinones’ conjugated systems.

-

Mass Spectrometry: Base peak at m/z 314.29 corresponds to the molecular ion .

-

Solubility: Limited aqueous solubility (0.12 mg/mL at 25°C) due to hydrophobic methoxy and methyl groups.

Synthesis and Production

Laboratory-Scale Synthesis

Synthetic routes typically involve:

-

Functionalization of Anthraquinone:

-

Methoxylation at positions 5 and 8 using methanol and -etherate.

-

Hydroxylation at positions 1 and 4 via demethylation of methoxy precursors.

-

Methylation at position 2 using methyl iodide and .

-

-

Purification: Column chromatography with silica gel (eluent: chloroform/methanol 9:1) yields >95% purity.

Table 2: Synthetic Yield Optimization

| Step | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methoxylation | 60 | 78 | 89 |

| Hydroxylation | 110 | 65 | 92 |

| Methylation | 80 | 82 | 95 |

Industrial Scalability

Biological Activities and Mechanisms

Antimicrobial and Antioxidant Effects

-

Antibacterial Activity: MIC of 32 μg/mL against Staphylococcus aureus.

-

ROS Scavenging: Neutralizes DPPH radicals with EC = 45 μM.

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

Key trends:

-

Methoxy positioning: 5,8-Dimethoxy substitution enhances cytotoxicity compared to 5-methoxy or 5,6-dimethoxy analogues.

-

Hydroxyl groups: 1,4-Dihydroxy configuration improves DNA binding over 1,3-dihydroxy.

Applications and Future Directions

Pharmaceutical Development

-

Drug Delivery Systems: Encapsulation in liposomes improves bioavailability (AUC increased by 2.3-fold).

-

Combination Therapies: Synergistic effects observed with doxorubicin (CI = 0.76).

Organic Electronics

-

Semiconductor Properties: Hole mobility of in thin-film transistors.

-

Electrochromic Applications: Reversible color shift from yellow to blue at −0.5 V.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume